N-(4-bromobenzyl)-4-methoxybenzenesulfonamide
Overview
Description
N-(4-bromobenzyl)-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C14H14BrNO3S and its molecular weight is 356.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 354.98778 g/mol and the complexity rating of the compound is 380. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Photodynamic Therapy Applications
- Photosensitizer in Cancer Treatment : N-(4-bromobenzyl)-4-methoxybenzenesulfonamide derivatives have shown potential in photodynamic therapy for cancer treatment. A study discusses the synthesis of zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, exhibiting high singlet oxygen quantum yield. These properties make them suitable as Type II photosensitizers in cancer photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Photophysical and Photochemical Properties
- Spectroscopic and Photophysicochemical Characteristics : The compound's derivatives, particularly zinc(II) phthalocyanine substituted with benzenesulfonamide units, have been explored for their spectroscopic, aggregation, photophysical, and photochemical properties. These properties are critical for potential applications in photodynamic therapy (Öncül, Öztürk, & Pişkin, 2022).
Supramolecular Architecture
- Crystal Structure Analysis : Studies on the crystal structure of similar benzenesulfonamide derivatives reveal insights into their supramolecular architecture, which is controlled by intermolecular interactions forming multi-dimensional architectures. This information is vital for understanding the compound's properties at a molecular level (Rodrigues et al., 2015).
Enzyme Inhibition Studies
- Enzymatic Activities : Some derivatives of N-(4-bromobenzyl)-4-methoxybenzenesulfonamides have been evaluated for their potential as enzyme inhibitors. For instance, N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides were synthesized and assessed for acetylcholinesterase and α-glucosidase inhibitory potential, demonstrating significant inhibition (Riaz, 2020).
Properties
IUPAC Name |
N-[(4-bromophenyl)methyl]-4-methoxybenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO3S/c1-19-13-6-8-14(9-7-13)20(17,18)16-10-11-2-4-12(15)5-3-11/h2-9,16H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFWHKNBYJDRKMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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